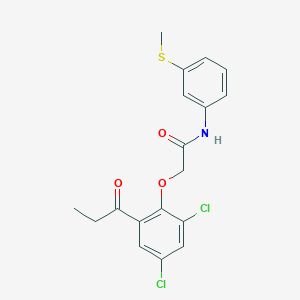
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-4H-chromen-4-one and 4-aminobenzenesulfonamide.
Condensation Reaction: The 6,8-dichloro-4H-chromen-4-one is reacted with 4-aminobenzenesulfonamide in the presence of a suitable catalyst, such as acetic acid, to form the intermediate product.
Carboxylation: The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the condensation and carboxylation reactions in a controlled environment.
Purification: Employing techniques such as recrystallization, chromatography, and filtration to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
Scientific Research Applications
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in studies to understand its mechanism of action and interaction with biological targets.
Pharmaceutical Research: Explored for its potential use in drug development and formulation.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Pathways Involved: It inhibits the activity of COX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.
Cellular Effects: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-4H-chromen-4-one: A precursor in the synthesis of the target compound.
4-aminobenzenesulfonamide: Another precursor used in the synthesis.
4H-chromene-2-carboxamide: A structurally related compound with similar biological activities.
Uniqueness
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is unique due to:
Dual Functional Groups: The presence of both chloro and sulfamoyl groups enhances its reactivity and biological activity.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biological Activity: Its potential as an anti-inflammatory and anticancer agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H10Cl2N2O5S |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O5S/c17-8-5-11-13(21)7-14(25-15(11)12(18)6-8)16(22)20-9-1-3-10(4-2-9)26(19,23)24/h1-7H,(H,20,22)(H2,19,23,24) |
InChI Key |
JPUQVKWOPQPGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B12194340.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12194357.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B12194371.png)
![6-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12194375.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12194379.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B12194395.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12194396.png)
![2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B12194397.png)
![6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid](/img/structure/B12194398.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12194412.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12194424.png)
![4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12194428.png)
